![molecular formula C15H24ClNO B1397694 4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride CAS No. 1219982-10-1](/img/structure/B1397694.png)
4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Metabolic Activity in Obesity Research
4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride has been studied for its effects on metabolic activities. Massicot, Steiner, and Godfroid (1985) found that a related compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, when chronically administered, causes reduced food intake and weight gain in obese rats. This was accompanied by an increase in free fatty acid concentration in these rats (Massicot, Steiner, & Godfroid, 1985).
Influence on Feeding Behavior
The compound's effect on feeding behavior was also investigated. Massicot, Thuillier, and Godfroid (1984) reported that 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, hydrochloride, affects the satiety center by reducing obesity induced in mice, suggesting potential applications in understanding and managing feeding behaviors (Massicot, Thuillier, & Godfroid, 1984).
Energy Expenditure Activation
Further research by Massicot, Ricquier, Godfroid, and Apfelbaum (1985) indicated that the compound, chemically unrelated to amphetamine, increases energy expenditure by increasing resting oxygen consumption in rats. This study offers insights into potential mechanisms for controlling obesity and managing metabolic rates (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Anti-Acetylcholinesterase Activity
In the field of neuropharmacology, Sugimoto et al. (1992) explored the structure-activity relationships of 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives, revealing potent anti-acetylcholinesterase activity. This finding is significant for research in neurological disorders and cognitive function (Sugimoto et al., 1992).
Synthesis and Antioxidant Activity
Geronikaki, Hadjipavlou-Litina, Chatziopoulos, and Soloupis (2003) synthesized 4,5-disubstituted-thizolyl amides, derivatives of 4-hydroxy-piperidine and of 4-N-methyl piperazine, and tested them as anti-inflammatory agents, demonstrating both anti-inflammatory and antioxidant activities. Such studies are crucial for developing new pharmacological agents (Geronikaki, Hadjipavlou-Litina, Chatziopoulos, & Soloupis, 2003).
Lipolytic Effects Study
Research on lipolytic effects by Massicot, Falcou, Steiner, and Godfroid (1986) found that adding 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate increases glycerol release from adipocytes. This suggests potential applications in studying lipid metabolism and related diseases (Massicot, Falcou, Steiner, & Godfroid, 1986).
Safety And Hazards
The safety data sheet for piperidine, a related compound, indicates that it is highly flammable, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life . Specific safety and hazard information for 4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride should be sought from the manufacturer or supplier.
Propiedades
IUPAC Name |
4-[(2-propan-2-ylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-12(2)14-5-3-4-6-15(14)17-11-13-7-9-16-10-8-13;/h3-6,12-13,16H,7-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOMUSXXMZOZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397613.png)
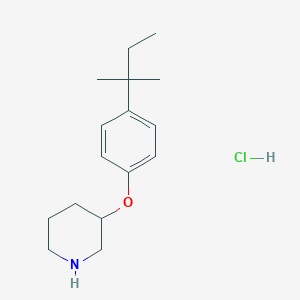
![3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397617.png)
![4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397618.png)
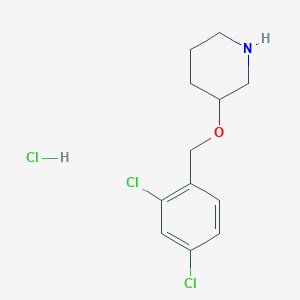
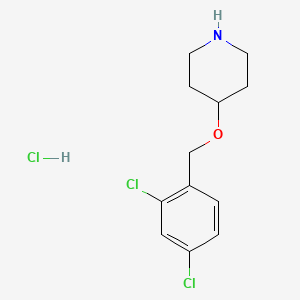
![4-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397622.png)
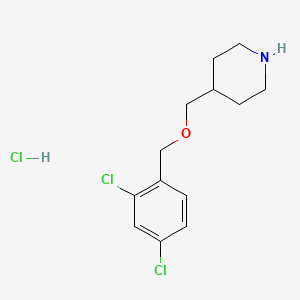
![4-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397624.png)
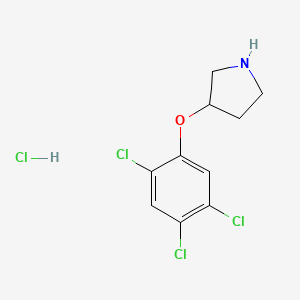
![3-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397627.png)
![4-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride](/img/structure/B1397629.png)
![1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397630.png)
![3-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397631.png)